molecular formula C21H12ClF2N5Na2O8S2 B12809728 2-Naphthalenesulfonic acid, 7-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt CAS No. 68959-17-1

2-Naphthalenesulfonic acid, 7-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt

Cat. No.: B12809728
CAS No.: 68959-17-1
M. Wt: 645.9 g/mol
InChI Key: HJORILXJGREZJU-UHFFFAOYSA-L
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Description

2-Naphthalenesulfonic acid, 7-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt is a complex organic compound. It is characterized by its azo group, sulfonic acid groups, and pyrimidinyl moiety. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

    Formation of the azo compound: This involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.

    Introduction of the pyrimidinyl group: This step involves the reaction of the azo compound with a pyrimidine derivative under specific conditions.

    Formation of the disodium salt: The final step involves neutralizing the sulfonic acid groups with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity, often involving precise temperature control, pH adjustments, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium dithionite, zinc dust.

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Dyes and Pigments: Used extensively in the textile industry for dyeing fabrics.

    Analytical Chemistry: Employed as indicators in various titration methods.

Biology and Medicine

    Biological Staining: Used in histology for staining tissues.

Industry

    Paints and Coatings: Used in the formulation of paints and coatings for its color properties.

    Plastics: Incorporated into plastics to provide color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The sulfonic acid groups enhance its solubility in water, making it useful in aqueous applications. The pyrimidinyl moiety can interact with biological molecules, potentially leading to applications in medicine.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenesulfonic acid derivatives: Compounds with similar structures but different substituents.

    Azo dyes: Other azo compounds used in the dye industry.

    Sulfonated aromatic compounds: Compounds with sulfonic acid groups attached to aromatic rings.

Uniqueness

This compound is unique due to its combination of an azo group, sulfonic acid groups, and a pyrimidinyl moiety. This combination imparts specific chemical properties, making it suitable for a wide range of applications.

Properties

CAS No.

68959-17-1

Molecular Formula

C21H12ClF2N5Na2O8S2

Molecular Weight

645.9 g/mol

IUPAC Name

disodium;7-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C21H14ClF2N5O8S2.2Na/c1-37-11-3-5-13(14(8-11)38(31,32)33)28-29-17-15(39(34,35)36)7-9-6-10(2-4-12(9)18(17)30)25-20-16(22)19(23)26-21(24)27-20;;/h2-8,30H,1H3,(H,25,26,27)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2

InChI Key

HJORILXJGREZJU-UHFFFAOYSA-L

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=C(C(=NC(=N4)F)F)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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